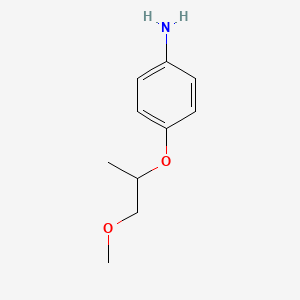

4-(2-Methoxy-1-methyl-ethoxy)-phenylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(2-Methoxy-1-methyl-ethoxy)-phenylamine: is an organic compound with the molecular formula C10H15NO2 It is a derivative of phenylamine, where the phenyl group is substituted with a 2-methoxy-1-methyl-ethoxy group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methoxy-1-methyl-ethoxy)-phenylamine typically involves the following steps:

Starting Material: The synthesis begins with phenylamine (aniline).

Etherification: The phenylamine undergoes etherification with 2-methoxy-1-methyl-ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion.

Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions: 4-(2-Methoxy-1-methyl-ethoxy)-phenylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The phenylamine group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.

Substitution: Reagents like nitric acid, sulfuric acid, and halogens (chlorine, bromine) are employed under controlled conditions.

Major Products Formed:

Oxidation: Quinones, nitroso derivatives.

Reduction: Amine derivatives.

Substitution: Nitro, sulfonyl, and halogenated derivatives.

Aplicaciones Científicas De Investigación

Therapeutic Potential

Research indicates that 4-(2-Methoxy-1-methyl-ethoxy)-phenylamine exhibits several biological activities that make it a candidate for drug development:

- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases. Its lipophilicity allows it to cross the blood-brain barrier effectively, enhancing its therapeutic potential in neurological contexts.

- Cytotoxicity in Cancer Cells : The compound has shown promise in inducing cytotoxic effects in various cancer cell lines. Mechanisms of action include promoting cell death through methuosis, characterized by the accumulation of vacuoles leading to loss of membrane integrity.

Case Studies

Recent investigations have highlighted the compound's efficacy in specific therapeutic areas:

- A study demonstrated that this compound could significantly inhibit the growth of glioblastoma cells, suggesting its potential as a lead compound for further development in oncology.

Building Block for Complex Molecules

This compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical modifications, making it useful in creating more complex organic compounds with desired biological activities.

Applications in Synthesis

The compound has been utilized in the synthesis of derivatives that exhibit enhanced biological properties. For instance, modifications on the phenyl ring can yield compounds with improved selectivity for specific biological targets or enhanced pharmacokinetic profiles .

Development of Specialty Chemicals

In materials science, this compound is explored for its potential to develop advanced materials with specific properties:

- Thermal Stability : The presence of the methoxy and ethoxy groups contributes to the thermal stability of materials synthesized from this compound, making it suitable for applications requiring high-temperature resistance.

- Chemical Resistance : The compound's unique structure may also impart resistance to chemical degradation, which is valuable in formulating specialty chemicals used in various industrial applications.

Research Findings and Insights

Recent studies have focused on elucidating the mechanisms behind the biological activities of this compound:

Mecanismo De Acción

The mechanism of action of 4-(2-Methoxy-1-methyl-ethoxy)-phenylamine involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound may act as an inhibitor or activator of specific biochemical pathways, leading to changes in cellular functions. The exact mechanism depends on the specific application and the molecular target involved.

Comparación Con Compuestos Similares

- 4-(2-Ethoxy-1-methyl-ethoxy)-phenylamine

- 4-(2-Methoxy-1-ethyl-ethoxy)-phenylamine

- 4-(2-Methoxy-1-methyl-propoxy)-phenylamine

Comparison: 4-(2-Methoxy-1-methyl-ethoxy)-phenylamine is unique due to the presence of the 2-methoxy-1-methyl-ethoxy group, which imparts specific chemical and physical properties. Compared to its analogs, this compound may exhibit different reactivity, solubility, and biological activity. The substitution pattern on the phenyl ring and the nature of the ether group play a crucial role in determining the compound’s behavior in various applications.

Actividad Biológica

4-(2-Methoxy-1-methyl-ethoxy)-phenylamine, an organic compound with the molecular formula C10H15NO2, is characterized by a phenylamine core substituted with methoxy and ethoxy groups. This compound has garnered interest in medicinal chemistry and organic synthesis due to its potential biological activities and reactivity patterns.

Chemical Structure and Properties

The structure of this compound is pivotal to its biological activity. The presence of the amine group allows for nucleophilic reactions, while the methoxy and ethoxy groups can participate in electrophilic aromatic substitution. These functional groups contribute to its reactivity and potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C10H15NO2 |

| Molecular Weight | 181.23 g/mol |

| Classification | Aromatic amine |

The mechanism of action for this compound primarily revolves around its reactivity as an amine. It can form hydrogen bonds with target proteins, potentially influencing various biochemical pathways. The presence of methoxy and ethoxy groups may enhance lipophilicity, aiding in membrane permeability and receptor binding.

Case Studies and Research Findings

While direct studies on this compound are sparse, related compounds provide insights into its potential biological activities:

- Analogous Compounds : Research on similar aryl amines has shown that substitutions on the phenyl ring can significantly alter agonist potency at serotonin receptors (5-HT2AR and 5-HT2CR). For instance, modifications in the 4-position have been found to be critical for receptor activity .

- Structural Activity Relationship (SAR) : A study exploring the SAR of phenylpiperidine derivatives indicated that substituents at specific positions greatly influence agonist potency and selectivity at serotonin receptors. This suggests that structural modifications can enhance or diminish biological activity, a principle likely applicable to this compound .

- Potential Applications : Given its structural attributes, this compound may serve as a building block in synthesizing more complex organic molecules with targeted biological activities, particularly in developing pharmaceuticals aimed at neurological disorders due to its potential interaction with neurotransmitter systems.

Propiedades

IUPAC Name |

4-(1-methoxypropan-2-yloxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-8(7-12-2)13-10-5-3-9(11)4-6-10/h3-6,8H,7,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIMLZWMDNHDUKB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)OC1=CC=C(C=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.